

Spectroscopic data of 5-Acetyl-2-aminobenzoic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-Acetyl-2-aminobenzoic acid

Cat. No.: B1371450

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Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **5-Acetyl-2-aminobenzoic acid**. As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict, interpret, and validate its spectral features. This approach is designed to empower researchers to confidently identify and characterize this molecule in a laboratory setting.

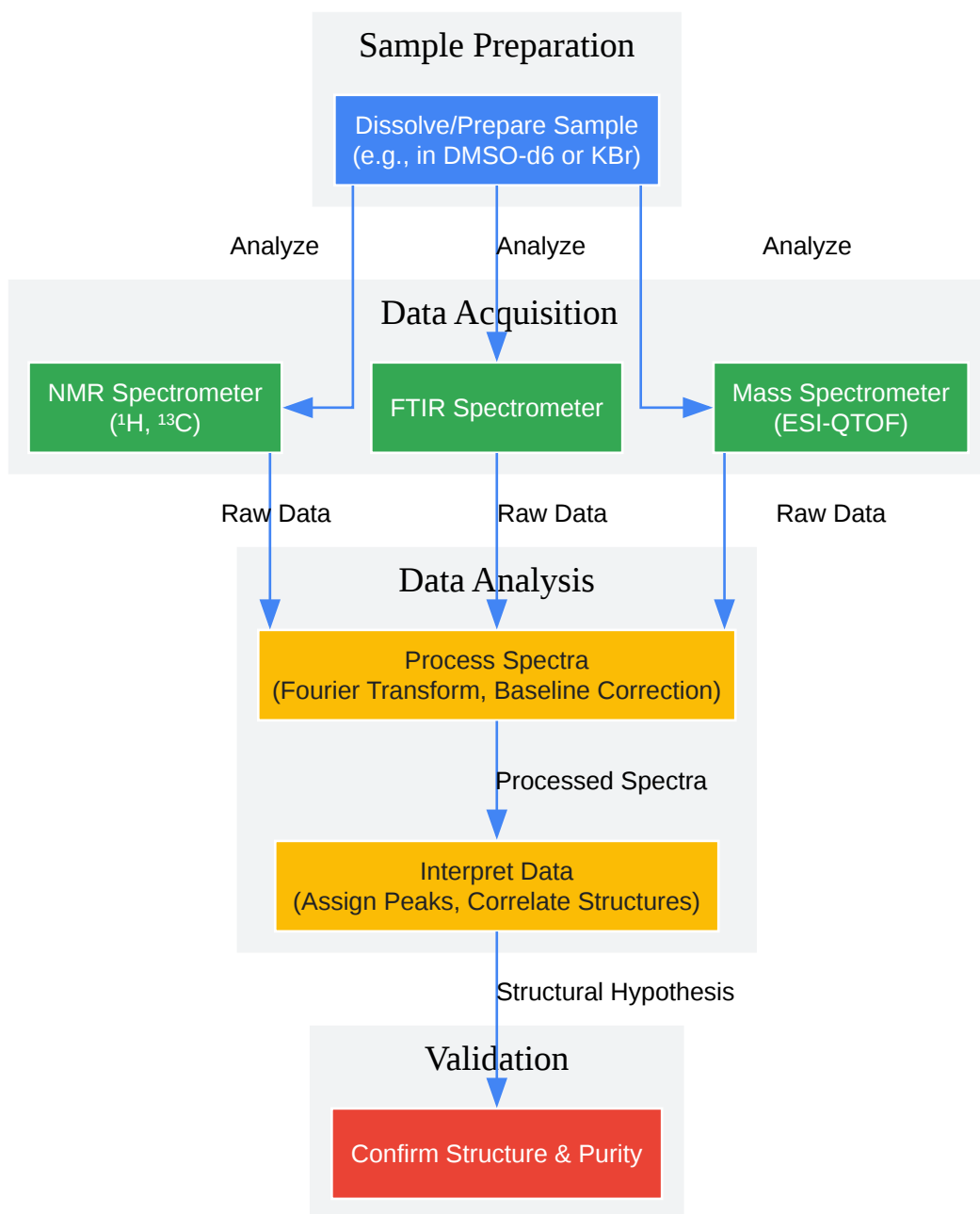
The structural integrity of a compound is the bedrock of its function and safety in any application, particularly in drug development. The methodologies and interpretations that follow are grounded in fundamental principles and validated through extensive reference to established spectral data, ensuring a trustworthy and authoritative resource for the discerning scientist.

Molecular Structure and Properties

5-Acetyl-2-aminobenzoic acid is a derivative of anthranilic acid, featuring an acetyl group at the 5-position. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic output.

- Molecular Formula: $C_9H_9NO_3$ ^[1]

- Molecular Weight: 179.17 g/mol [1]
- Exact Mass: 179.05824 Da[1]
- CAS Number: 53589-27-8[1]



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References

- 1. 5-Acetyl-2-aminobenzoic acid | C₉H₉NO₃ | CID 23330086 - PubChem [pubchem.ncbi.nlm.nih.gov]
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